2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound isn’t detailed in the available resources .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as triazolopyridines and pyrazolopyridines, is significant due to their wide range of biological and pharmacological activities. For instance, the synthesis of novel heterocyclic compounds incorporating triazolo and pyrazolo moieties has been documented. These compounds are prepared via various synthetic routes, including acylation and cyclocondensation reactions, and are studied for their potential biological activities (H. M. Ibrahim et al., 2011; A. Fadda et al., 2017). These synthetic methodologies could potentially apply to the synthesis and functionalization of "2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" for various scientific purposes.
Insecticidal Applications
Certain heterocyclic compounds, synthesized from precursors similar to the compound , have been evaluated for their insecticidal activities against agricultural pests (A. Fadda et al., 2017). This suggests potential applications of "this compound" in the development of new agrochemicals.
Antimicrobial and Antitumor Activities
The structural complexity of heterocyclic compounds lends them to investigations into their biological activities. Studies have shown that modifications of heterocyclic compounds can lead to significant antimicrobial and antitumor activities (M. Albratty et al., 2017; Nada M. Abunada et al., 2008). By exploring the synthesis and functionalization of "this compound," researchers could uncover new pharmacologically active agents.
Mechanism of Action
Target of Action
The compound, 2-cyclopentyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazole compounds is generally through their ability to bind to various enzymes and receptors in the biological system . This binding can lead to a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, triazole compounds can have a variety of biological activities
Future Directions
Properties
IUPAC Name |
2-cyclopentyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c16-15(17,18)11-5-6-12-20-21-13(22(12)9-11)8-19-14(23)7-10-3-1-2-4-10/h10-11H,1-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORIUZLHKEDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.